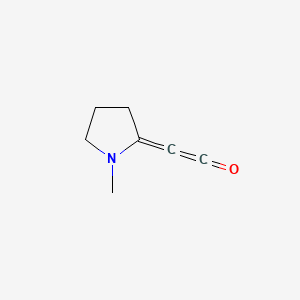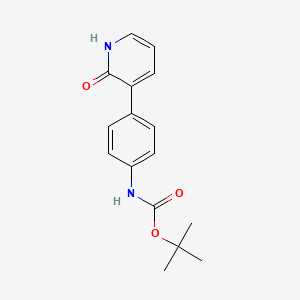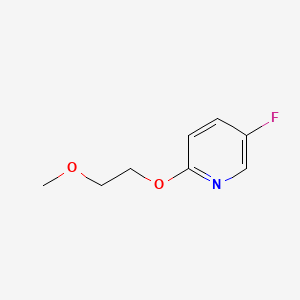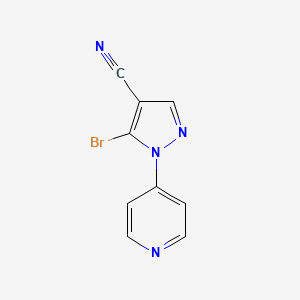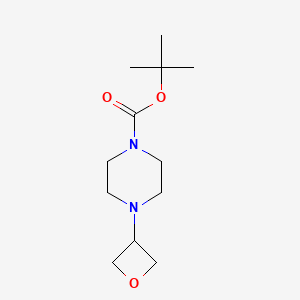
Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of 242.31 g/mol . This compound is often used as a building block in organic synthesis due to its unique structure, which includes both an oxetane ring and a piperazine ring .
科学的研究の応用
Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of novel organic compounds such as amides, sulfonamides, and Mannich bases.
Radiopharmaceutical research: Functionalized piperazine derivatives are used as starting materials for spiro-compounds, which are employed for the mild introduction of fluorine-18.
Peptide linkage: The acetic acid-piperazine core is used for linking biologically active peptides.
Safety and Hazards
According to the safety data sheet provided by Sigma-Aldrich, Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information pictograms indicate danger, and the precautionary statements advise against eating, drinking, or smoking when using this product .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with oxetane derivatives under basic conditions. For instance, one method involves the nucleophilic displacement of a bromine atom in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine using triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The oxetane ring can be opened by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Reductive amination: The piperazine ring can participate in reductive amination reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Triethylamine: Used as a base in nucleophilic substitution reactions.
Hydrazine hydrate: Used in the preparation of hydrazino derivatives.
Acids and bases: Used for hydrolysis reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.
作用機序
The specific mechanism of action for tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The oxetane ring may also contribute to the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is unique due to the presence of both an oxetane ring and a piperazine ring in its structure. This combination provides distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)10-8-16-9-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORURUBWYXNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


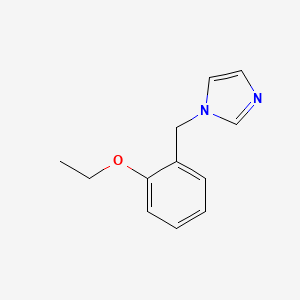
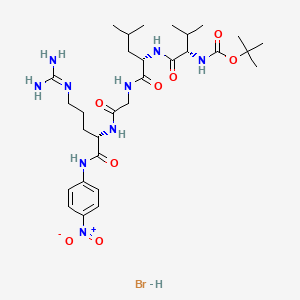
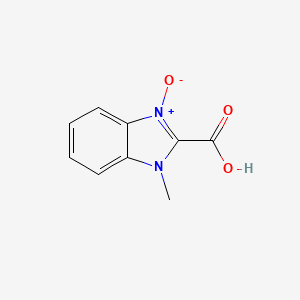
![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)
